2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound features a bromophenyl group, a methoxyphenyl group, and an enone moiety, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with (2E)-3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The enone moiety can participate in Michael addition reactions, which are important in many biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
- 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
The presence of the bromophenyl group and the methoxyphenyl group in 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate makes it unique compared to other similar compounds
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-16-9-2-13(3-10-16)4-11-18(21)23-12-17(20)14-5-7-15(19)8-6-14/h2-11H,12H2,1H3/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNFPFRZVFTXNG-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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